Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its inability to maintain its cell wall structure
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall, impairing the bacterium’s survival .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the bacterium is unable to maintain its structure, leading to its death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the reaction of 7-chloro-4-methyl-1,3-benzothiazol-2-amine with methyl 4-isocyanatobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzothiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the ester moiety, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, especially at positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the carbamoyl and ester functional groups in this compound imparts unique chemical and biological properties.
- The compound’s specific substitution pattern on the benzothiazole ring can influence its reactivity and interaction with biological targets, making it distinct from other benzothiazole derivatives.
Properties
IUPAC Name |
methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-9-3-8-12(18)14-13(9)19-17(24-14)20-15(21)10-4-6-11(7-5-10)16(22)23-2/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJVPTHVAQUQMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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